molecular formula C12H19NO2 B14650747 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- CAS No. 53622-71-2

1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-

Cat. No.: B14650747
CAS No.: 53622-71-2
M. Wt: 209.28 g/mol
InChI Key: WMOMDEWQHQSBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-benzenediol (catechol) and 2-(diethylamino)ethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Procedure: Catechol is dissolved in a suitable solvent, such as ethanol, and mixed with sodium hydroxide. 2-(Diethylamino)ethyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours, after which the product is isolated and purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted catechols depending on the electrophile used.

Scientific Research Applications

1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s catechol structure allows it to participate in redox reactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Ethylamino)ethyl]-1,2-benzenediol: Similar structure but with an ethylamino group instead of a diethylamino group.

    1,2-Dihydroxybenzene (Catechol): Lacks the diethylaminoethyl group, making it less reactive in certain contexts.

    4-[2-(Dimethylamino)ethyl]-1,2-benzenediol: Contains a dimethylamino group, which alters its chemical properties and reactivity.

Uniqueness

1,2-Benzenediol, 4-[2-(diethylamino)ethyl]- is unique due to the presence of the diethylaminoethyl group, which enhances its solubility, reactivity, and potential applications in various fields. This structural modification allows it to interact more effectively with biological molecules and participate in a wider range of chemical reactions compared to its analogs.

Properties

CAS No.

53622-71-2

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[2-(diethylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C12H19NO2/c1-3-13(4-2)8-7-10-5-6-11(14)12(15)9-10/h5-6,9,14-15H,3-4,7-8H2,1-2H3

InChI Key

WMOMDEWQHQSBEU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=CC(=C(C=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.